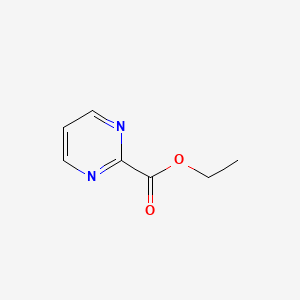
N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide, also known as MMPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmacology, biochemistry, and physiology. MMPTA is a thioacetamide derivative that has been synthesized and studied for its unique chemical properties and potential therapeutic benefits.
Wirkmechanismus
The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide is not fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the brain and central nervous system. N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide has been shown to interact with GABA receptors, which are involved in the regulation of neuronal activity and inhibition. In addition, N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide has also been shown to interact with opioid receptors, which are involved in the regulation of pain and mood.
Biochemical and Physiological Effects
N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide has been shown to exhibit various biochemical and physiological effects, including anticonvulsant, analgesic, anti-inflammatory, and vasodilatory effects. In addition, N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide has also been shown to inhibit the activity of acetylcholinesterase, which may improve cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide is its potential therapeutic benefits in various research fields, including pharmacology, biochemistry, and physiology. N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide has been shown to exhibit unique chemical properties and potential applications in the treatment of various diseases and conditions.
However, one of the main limitations of N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide is its potential toxicity and side effects. Further research is needed to determine the safety and efficacy of N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide in humans before it can be used as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide, including:
1. Further studies on the mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide to better understand its effects on neurotransmitters and receptors in the brain and central nervous system.
2. Studies on the safety and efficacy of N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide in animal models and humans to determine its potential as a therapeutic agent.
3. Development of novel N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide derivatives with improved chemical properties and therapeutic benefits.
4. Studies on the potential applications of N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide in the treatment of other diseases and conditions, such as Alzheimer's disease, hypertension, and cancer.
5. Investigation of the potential side effects and toxicity of N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide to ensure its safety for human use.
In conclusion, N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide has been shown to exhibit unique chemical properties and potential therapeutic benefits, making it a promising candidate for further research and development.
Synthesemethoden
The synthesis of N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide involves the reaction of 2-pyridylthiol with 2-bromo-5-methylphenol in the presence of potassium carbonate and dimethylformamide. The resulting product is then treated with acetic anhydride and triethylamine to yield N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide. This synthesis method has been optimized to yield high purity and yield of N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide, making it suitable for various research applications.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide has been extensively studied for its potential applications in various research fields, including pharmacology, biochemistry, and physiology. In pharmacology, N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide has been shown to exhibit anticonvulsant activity in animal models, making it a potential candidate for the treatment of epilepsy. In addition, N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide has also been shown to exhibit analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation.
In biochemistry, N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide has been studied for its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase has been shown to improve cognitive function and memory, making N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide a potential candidate for the treatment of Alzheimer's disease.
In physiology, N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide has been studied for its potential effects on the cardiovascular system. N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide has been shown to exhibit vasodilatory effects, which may have potential applications in the treatment of hypertension and other cardiovascular diseases.
Eigenschaften
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-11-6-7-13(19-2)12(9-11)17-14(18)10-20-15-5-3-4-8-16-15/h3-9H,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIELSZGPIMQREB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-2-(2-pyridylthio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-(5-Chloro-2-cyanophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2938970.png)


![N-(3-chloro-4-methylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2938974.png)

![2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine](/img/structure/B2938976.png)

![[3-Amino-4-(benzenesulfonyl)-5-(2-ethyl-6-methylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2938979.png)

![2-[4-(1,3-benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2938983.png)
![(E)-2-(4-Chlorophenyl)-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)ethenesulfonamide](/img/structure/B2938987.png)
![{2-[4-(1,3-Benzoxazol-2-yl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/no-structure.png)
![2-(2-chlorobenzyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2938992.png)